9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid
Brand Name: Vulcanchem
CAS No.: 144526-55-6
VCID: VC21101989
InChI: InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C13H14N2O2.C4H4O4
Molecular Weight: 346.3 g/mol

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid

CAS No.: 144526-55-6

Cat. No.: VC21101989

Molecular Formula: C13H14N2O2.C4H4O4

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid - 144526-55-6

Specification

CAS No. 144526-55-6
Molecular Formula C13H14N2O2.C4H4O4
Molecular Weight 346.3 g/mol
IUPAC Name 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key WAZZBFXYBGSMNZ-WLHGVMLRSA-N
Isomeric SMILES C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O
SMILES C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator